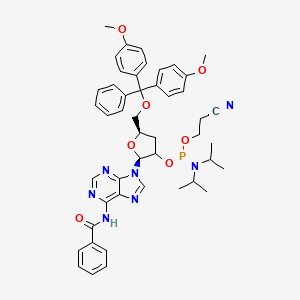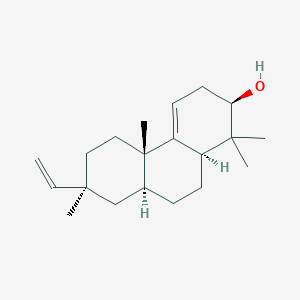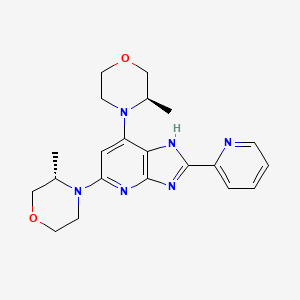
Chitinase-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitinase-IN-5 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in batch or continuous flow reactors. The process includes the purification of the final product using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Chitinase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Chitinase-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanism of chitinase enzymes and to develop new chitinase inhibitors.
Biology: Employed in research on the role of chitinase in various biological processes, including fungal cell wall degradation and insect exoskeleton formation.
Medicine: Investigated for its potential use in treating diseases caused by chitinase-producing pathogens, such as fungal infections and asthma.
Industry: Utilized in the development of biopesticides and other agricultural products to control pests and pathogens that rely on chitinase for survival.
Mécanisme D'action
Chitinase-IN-5 exerts its effects by binding to the active site of chitinase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the hydrolysis of chitin, disrupting the growth and development of chitin-containing organisms. The molecular targets of this compound include the catalytic residues of chitinase, which are essential for the enzyme’s function.
Comparaison Avec Des Composés Similaires
Allosamidin: Another chitinase inhibitor with a similar mechanism of action.
Argifin: A natural product that inhibits chitinase activity.
Cyclopentylamine: A synthetic chitinase inhibitor.
Uniqueness of Chitinase-IN-5: this compound is unique due to its high potency and selectivity for chitinase enzymes. It has been shown to be more effective than other inhibitors in various experimental settings, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21ClFN7 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)diazenyl]-6-N-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C20H21ClFN7/c1-28(2)19-17(27-26-16-9-5-13(21)6-10-16)18(24-20(25-19)29(3)4)23-15-11-7-14(22)8-12-15/h5-12H,1-4H3,(H,23,24,25) |
Clé InChI |
PSUKURQOUZDNMB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)

![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)


